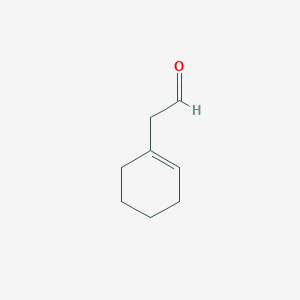

(1-Cyclohexenyl)acetaldehyde

Description

(1-Cyclohexenyl)acetaldehyde is an α,β-unsaturated aldehyde characterized by a cyclohexene ring conjugated to an acetaldehyde moiety. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The cyclohexene ring introduces unsaturation, enhancing reactivity toward electrophilic or cycloaddition reactions compared to saturated analogs.

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOBLKQSJBKASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1-Cyclohexenyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions, and the product is obtained by distillation .

Industrial Production Methods

Industrial production of (1-Cyclohexenyl)acetaldehyde typically involves the use of Grignard reagents. For example, a Grignard reagent prepared from halogenated ethanol acetal can be used to synthesize (1-Cyclohexenyl)acetaldehyde .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Cyclohexenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclohexene derivatives.

Applications De Recherche Scientifique

(1-Cyclohexenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents.

Mécanisme D'action

The mechanism of action of (1-Cyclohexenyl)acetaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include:

Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.

Signal Transduction: It can modulate signal transduction pathways by interacting with receptor proteins.

Comparaison Avec Des Composés Similaires

Cyclohexaneacetaldehyde Derivatives

- Cyclohexaneacetaldehyde, 4-(1-methylethyl) (CID 175577): This derivative features a saturated cyclohexane ring substituted with an isopropyl group and an acetaldehyde chain. Its molecular formula (C₁₁H₂₀O ) and branched structure result in higher molecular weight (168.28 g/mol) and reduced ring strain compared to (1-cyclohexenyl)acetaldehyde. The absence of a double bond diminishes its reactivity toward Diels-Alder or oxidation reactions .

- Cyclohexylacetic Acid : A carboxylic acid derivative (C₈H₁₄O₂), this compound shares the cyclohexane backbone but replaces the aldehyde group with a carboxyl moiety. This functional group difference renders it less volatile and more acidic (pKa ~4.8) than (1-cyclohexenyl)acetaldehyde .

Unsaturated vs. Saturated Backbones

The cyclohexene ring in (1-cyclohexenyl)acetaldehyde introduces conjugation between the double bond and the aldehyde group , enhancing electrophilicity at the carbonyl carbon. This contrasts with saturated analogs like cyclohexaneacetaldehyde, which exhibit greater thermodynamic stability but lower kinetic reactivity .

Functional Group Analogues

Simple Aldehydes

- Acetaldehyde (CH₃CHO) : A volatile, low-molecular-weight aldehyde (44.05 g/mol), acetaldehyde is ubiquitous in atmospheric chemistry and tobacco smoke. It is highly reactive, forming secondary organic aerosols and adducts with DNA. In contrast, (1-cyclohexenyl)acetaldehyde’s larger structure likely reduces volatility and environmental mobility, though its atmospheric behavior remains unstudied .

- Formaldehyde (HCHO): Smaller and more polar than (1-cyclohexenyl)acetaldehyde, formaldehyde exhibits higher electrophilicity and toxicity, with well-documented carcinogenic effects .

Physicochemical Properties

Activité Biologique

(1-Cyclohexenyl)acetaldehyde, also known as 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, is an organic compound classified as an alpha-hydrogen aldehyde. This compound has gained attention due to its potential biological activities and applications in various fields, including food science and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₈O

- Molecular Weight : 166.26 g/mol

- CAS Number : 472-66-2

- IUPAC Name : 2-(2,6,6-trimethylcyclohex-1-en-1-yl)acetaldehyde

Biological Activity Overview

The biological activity of (1-cyclohexenyl)acetaldehyde has been investigated primarily in the context of its potential toxicity and mutagenicity. The compound is structurally related to acetaldehyde, a well-known toxic aldehyde that exhibits various harmful effects on living organisms.

Toxicity and Mutagenicity

-

Toxicological Studies :

- Research indicates that aldehydes like acetaldehyde can cause cellular damage and genomic instability. Specifically, acetaldehyde is classified as a probable human carcinogen due to its mutagenic properties .

- In experimental studies involving exposure to acetaldehyde, significant incidences of nasal carcinomas were observed in high-dose groups of rats, indicating a strong correlation between exposure levels and cancer development .

-

Cellular Effects :

- Acetaldehyde has been shown to induce oxidative stress, leading to cellular apoptosis and necrosis. This effect is attributed to the formation of reactive oxygen species (ROS) during metabolic processes .

- Studies have demonstrated that acetaldehyde can induce gene mutations and chromosomal aberrations in human lymphocytes, highlighting its potential as a genotoxic agent .

Case Study 1: Acetaldehyde Exposure in Workers

A study focusing on chemical workers exposed to acetaldehyde revealed an increased incidence of bronchial and oral cavity tumors. Among the subjects studied, those with higher exposure levels exhibited significant health risks compared to control groups .

Case Study 2: In Vitro Mutagenicity Testing

In vitro assays have shown that acetaldehyde induces sister chromatid exchanges in Chinese hamster ovary cells without requiring exogenous metabolic activation. This finding suggests that (1-cyclohexenyl)acetaldehyde may possess similar mutagenic properties due to structural similarities with acetaldehyde .

Table 1: Comparative Biological Effects of Aldehydes

| Aldehyde | Mutagenicity | Carcinogenic Potential | Cellular Toxicity |

|---|---|---|---|

| Acetaldehyde | Yes | Class 1 | High |

| (1-Cyclohexenyl)acetaldehyde | Potentially | Unknown | Moderate |

Table 2: Toxicological Studies Summary

| Study Type | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Long-term exposure | Rats | 3000 | Nasal carcinomas |

| In vitro mutagenicity assay | Human lymphocytes | N/A | Gene mutations, chromosomal aberrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.